molecular formula C14H25NO4 B1406087 Tert-butyl 3-(2-methoxyethyl carbonyl)piperidine-1-carboxylate CAS No. 1016509-34-4

Tert-butyl 3-(2-methoxyethyl carbonyl)piperidine-1-carboxylate

Cat. No. B1406087
CAS RN: 1016509-34-4
M. Wt: 271.35 g/mol
InChI Key: PQSKBDUMXWOJRS-UHFFFAOYSA-N
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Description

“Tert-butyl 3-(2-methoxyethyl carbonyl)piperidine-1-carboxylate” is a chemical compound with the molecular formula C14H25NO4. It’s a derivative of piperidine .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, derivatives of N-Boc piperazine, such as tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate and tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate, were synthesized and characterized by FT-IR, 1H & 13C NMR, and LCMS spectroscopic studies .

Scientific Research Applications

Synthesis of Small-Ring Spirocycles

Tert-butyl 3-(2-methoxyethyl carbonyl)piperidine-1-carboxylate: is used as a building block in the synthesis of thia and oxa-azaspiro [3.4]octanes. It can undergo [3+2] cycloadditions with dipolariphiles to generate a series of small-ring spirocycles, which are valuable in medicinal chemistry for their potential biological activities .

Intermediate for Novel Organic Compounds

This compound serves as a useful intermediate in the synthesis of several novel organic compounds, including amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones. These compounds have various applications in pharmaceuticals and organic chemistry .

Mechanism of Action

Target of Action

Similar compounds have been used as building blocks in the synthesis of several novel organic compounds .

Mode of Action

It is often used as an intermediate in the synthesis of other compounds . The compound’s interaction with its targets and any resulting changes would depend on the specific biochemical context in which it is used.

Action Environment

The action, efficacy, and stability of “Tert-butyl 3-(2-methoxyethyl carbonyl)piperidine-1-carboxylate” are likely to be influenced by various environmental factors. For instance, it is known to be stable under inert atmosphere and at temperatures between 2-8°C . Other factors such as pH, presence of other chemicals, and specific conditions of the reaction environment may also play a role.

properties

IUPAC Name

tert-butyl 3-(3-methoxypropanoyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO4/c1-14(2,3)19-13(17)15-8-5-6-11(10-15)12(16)7-9-18-4/h11H,5-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQSKBDUMXWOJRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)C(=O)CCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 3-(2-methoxyethyl carbonyl)piperidine-1-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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